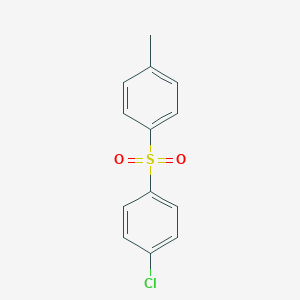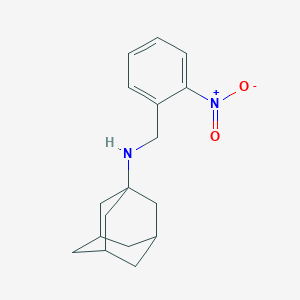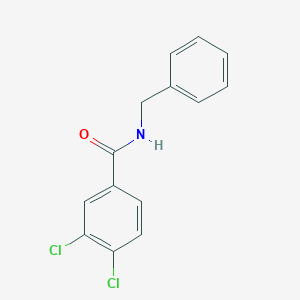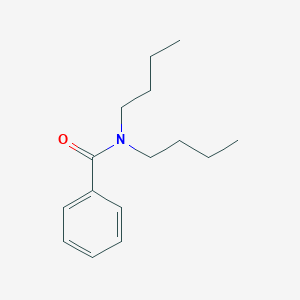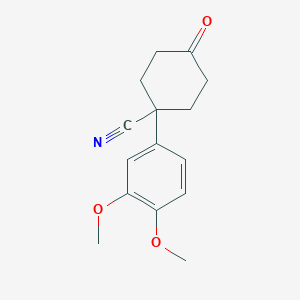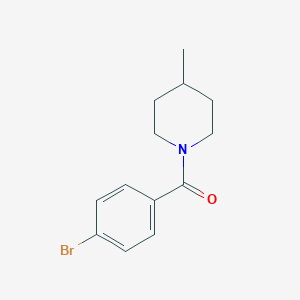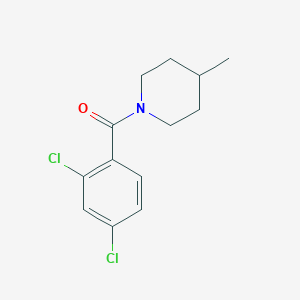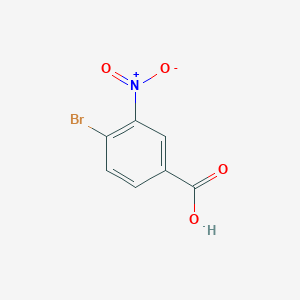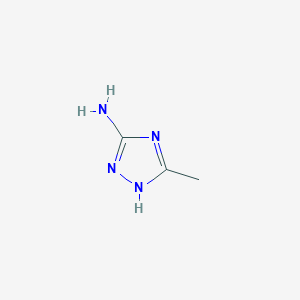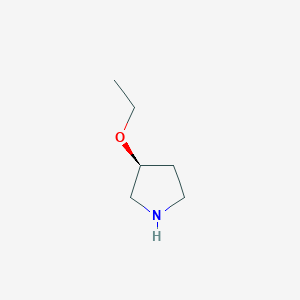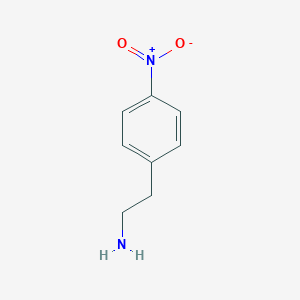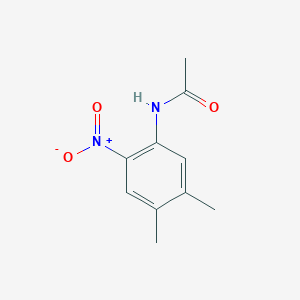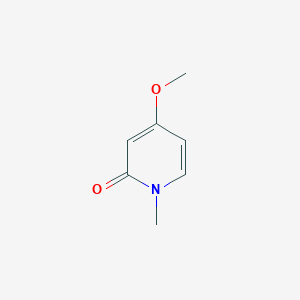
4-Methoxy-1-methylpyridin-2(1H)-one
説明
4-Methoxy-1-methylpyridin-2(1H)-one, also known as 4-MMP, is an organic compound with a wide range of applications in the fields of medicine, chemistry, and materials science. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 4-MMP has been studied extensively in recent years due to its unique properties and potential applications, and research on the compound is ongoing. In
科学的研究の応用
Synthesis and Characterization
Synthesis Processes : The synthesis of derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, has been explored. These compounds exhibit stable crystal structures and properties like blue fluorescence (Bai Linsha, 2015).
Flexible Strategy for Derivative Synthesis : 3,5-Dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones have been utilized in Suzuki coupling reactions, leading to differentially disubstituted pyridones. This method is significant for developing bioactive natural products (Conreaux et al., 2007).
Metal/Organo Relay Catalysis : Methyl 4-aminopyrrole-2-carboxylates, derived from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic process, demonstrate the potential for novel synthetic applications (Galenko et al., 2015).
Structural and Molecular Studies
Crystal Structure Analysis : Studies on ionic 4-amino-1-methylpyridinium benzenesulfonate salts reveal noncentrosymmetric structures. These studies are crucial for understanding the molecular properties and potential applications in nonlinear optics (Anwar et al., 2000).
NMR Studies on Derivatives : NMR studies have revealed interesting structural dynamics in derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one, such as carbamoyl group migration in pyrazole derivatives (Pathirana et al., 2013).
Potential Applications in Medicine and Biology
Antiviral Activity : Derivatives of 4-Methoxy-1-methylpyridin-2(1H)-one have shown potent and selective inhibition of HIV-1 reverse transcriptase, indicating potential applications in antiviral therapies (Dollé et al., 2000).
Anticancer Properties : Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, related to 4-Methoxy-1-methylpyridin-2(1H)-one, have shown significant antiproliferative activity against tumor cells, indicating their potential as anticancer agents (Cui et al., 2017).
特性
IUPAC Name |
4-methoxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLNNONMGZYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325381 | |
| Record name | 4-methoxy-N-methylpyridone-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methylpyridin-2(1H)-one | |
CAS RN |
41759-19-7 | |
| Record name | NSC409911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-N-methylpyridone-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



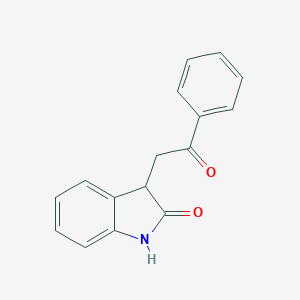
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
